molecular formula C16H17N5O2S B5699696 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine

4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine

Cat. No. B5699696
M. Wt: 343.4 g/mol
InChI Key: RUSQPOINGIQRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the triazine family. It has been synthesized for various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The compound may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine in lab experiments is its unique chemical structure, which allows for the exploration of its potential as an antitumor agent and antibacterial and antifungal agent. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

For the research of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine include exploring its potential as a drug candidate for the treatment of cancer and infectious diseases. The compound's mechanism of action should be further elucidated through in vitro and in vivo studies. Further research should also be conducted to determine the compound's toxicity and pharmacokinetic properties, which are important factors in drug development.

Synthesis Methods

The synthesis of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine involves the reaction of 2-amino-4,6-diethoxy-1,3,5-triazine with 4-phenyl-2-thiocyanatoacetamide in the presence of a base. The reaction leads to the formation of the thiazole ring, which is a key structural feature of the compound.

Scientific Research Applications

4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. The compound has shown potential as an antitumor agent, and it has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-22-14-18-13(19-15(21-14)23-4-2)20-16-17-12(10-24-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSQPOINGIQRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine

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